Bienvenue dans la boutique en ligne BenchChem!

4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Physicochemical property differentiation Structural analog comparison Computational drug design

4-Nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898442-20-1) is a multi-functionalized small molecule containing a pyridazine core, a pyrrolidine moiety, and both nitro and sulfonamide functional groups. It is classified as a research-grade screening compound and chemical building block, primarily supplied by MedChemExpress.

Molecular Formula C20H19N5O4S
Molecular Weight 425.46
CAS No. 898442-20-1
Cat. No. B2748990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
CAS898442-20-1
Molecular FormulaC20H19N5O4S
Molecular Weight425.46
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H19N5O4S/c26-25(27)17-7-9-18(10-8-17)30(28,29)23-16-5-3-15(4-6-16)19-11-12-20(22-21-19)24-13-1-2-14-24/h3-12,23H,1-2,13-14H2
InChIKeyNIDJTLXHMGDLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898442-20-1): A Specialized Pyridazine-Sulfonamide Probe


4-Nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898442-20-1) is a multi-functionalized small molecule containing a pyridazine core, a pyrrolidine moiety, and both nitro and sulfonamide functional groups. It is classified as a research-grade screening compound and chemical building block, primarily supplied by MedChemExpress. Publicly available annotation suggests potential multi-target activity against carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2) , though quantitative confirmatory data remain unpublished in accessible, citable primary literature. Its structural features make it a candidate for exploring sulfonamide-based enzyme inhibition in chemical biology and early-stage drug discovery contexts [1].

Why In-Class Substitution Risks Assay Inconsistency for 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide


Compounds within the pyridazine-sulfonamide class exhibit divergent biological profiles that are highly sensitive to minor structural modifications. The presence, position, and electronic nature of substituents on the terminal benzenesulfonamide ring—such as the para-nitro group in this compound versus meta-substituted, chloro, or methyl variants—can fundamentally alter target engagement, selectivity, and potency [1]. For instance, closely related analogs have demonstrated differential inhibition of carbonic anhydrase isoforms (Ki values ranging from nanomolar to micromolar) and acetylcholinesterase, depending on the substitution pattern [1]. Therefore, assuming functional equivalence without head-to-head comparative data introduces significant risk of assay failure and irreproducible results in enzyme inhibition studies or cellular screening campaigns.

Direct Comparative Evidence for 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide: Quantitative Differentiation Data


Para-Nitro Substituent Confers Distinct Physicochemical Profile Compared to Unsubstituted Benzenesulfonamide Analog

The target compound contains a para-nitro group on the benzenesulfonamide ring, whereas the closest structurally identical analog, N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide, lacks this substituent . This structural difference is predicted to substantially alter the electronic distribution (Hammett σp constant = 0.78 for -NO2 vs. 0.00 for -H), hydrogen-bonding capacity, and lipophilicity (clogP increase of approximately +0.5–0.8 units for the nitro analog). However, direct experimentally measured logP, solubility, or permeability values for this specific compound are not publicly available from non-prohibited sources, and the comparison is based on class-level inference from published pyrrolidine-benzenesulfonamide data [1].

Physicochemical property differentiation Structural analog comparison Computational drug design

Regioisomeric Nitro Position Drives Divergent Biological Outcomes: 4-Nitro vs. 2-Nitro Analogs

The 2-nitro regioisomer, 2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, is a commercially available analog that places the nitro group ortho to the sulfonamide linkage, whereas the target compound places it para . Published structure-activity relationship (SAR) data on related pyrrolidine-benzenesulfonamide series demonstrate that the position of electron-withdrawing substituents dramatically modulates carbonic anhydrase (CA) isoform selectivity: para-nitro substitution often favors hCA II inhibition, while ortho-nitro can shift selectivity toward hCA I or abolish activity altogether [1]. For example, compound 3b (bearing a different heterocycle but a 4-substituted phenylsulfonamide) exhibited Ki values of 17.61 nM (hCA I) and 5.14 nM (hCA II), whereas regioisomeric changes in related series altered potency by >10-fold [1]. No direct head-to-head data exists for the two nitro regioisomers of this exact scaffold, but class-level evidence strongly cautions against substitution.

Regioisomer selectivity Carbonic anhydrase inhibition Structure-activity relationship

Functional Annotation Gap: Multi-Target CA/COX-2 Claim Lacks Publicly Available Potency Data

Vendor-supplied annotation describes this compound as a 'Multi-Target CA/COX-2 Inhibitor' . However, no peer-reviewed primary literature, patent, or authoritative database (e.g., ChEMBL, PubChem BioAssay, BindingDB) reports experimental IC50 or Ki values for this molecule against either carbonic anhydrase isoforms or cyclooxygenase-2. In contrast, closely related pyrrolidine-benzenesulfonamides in the public domain have well-characterized CA inhibition profiles (e.g., compound 3b: Ki hCA I = 17.61 nM, hCA II = 5.14 nM; compounds 6a/6b: AChE Ki = 22.34 nM, 27.21 nM) [1]. The absence of corroborating potency data for this specific compound renders claims of multi-target activity unverifiable for procurement decision-making. Until quantitative target engagement data are published or disclosed via a reputable third-party validation report, the compound should be considered functionally uncharacterized.

Target engagement data Pharmacological annotation Biochemical assay validation

Recommended Application Scenarios for 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide Based on Available Evidence


Exploratory CA/COX-2 Multi-Target Screening Libraries for Hit Identification

Given its vendor-annotated multi-target CA/COX-2 profile, this compound can be incorporated into focused screening decks for carbonic anhydrase and cyclooxygenase-2 dual-inhibition discovery programs . However, its use should be restricted to primary screening with the explicit understanding that quantitative potency remains unverified. Positive hits require immediate orthogonal confirmation with structurally distinct chemotypes.

SAR Control Compound for Nitro-Position Effects in Pyrrolidine-Benzenesulfonamide Series

The 4-nitro substitution pattern makes this compound a valuable regioisomeric comparator for SAR studies exploring the impact of electron-withdrawing group position on sulfonamide-enzyme interactions. When paired with the 2-nitro regioisomer and unsubstituted parent, researchers can map nitro-position-dependent effects on carbonic anhydrase isoform selectivity, informed by published SAR trends in analogous series [1].

Chemical Building Block for Custom Sulfonamide Library Synthesis

MedChemExpress lists this compound as a building block for further synthetic elaboration . Its pyrrolidine-pyridazine core with a para-nitrobenzenesulfonamide handle provides a versatile intermediate for diversification via reduction to the aniline (4-amino derivative), nucleophilic aromatic substitution, or sulfonamide alkylation, enabling the construction of proprietary compound libraries for biological screening.

Malaria Parasite Ion Regulation Studies

A publicly available protocol references the use of 'Compound 1' (this compound) in conditional knockdown experiments with Plasmodium falciparum, where it was employed in synchronization protocols at 1.5 µM concentration alongside sorbitol treatment . This suggests utility in malaria research, though the mechanism of action in this context is not defined and may relate to general ion transport perturbation, consistent with the pyridazine sulfonamide class's known CFTR inhibitory potential [2].

Quote Request

Request a Quote for 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.